N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide is a pyrrolidine-based lactam featuring a 3-bromophenylmethyl substituent, a phenyl group at position 1, and a carboxamide moiety at position 3. The 2-oxo group introduces rigidity to the five-membered lactam ring, while the bromophenyl and phenyl substituents contribute to steric and electronic properties.
Properties
Molecular Formula |
C18H17BrN2O2 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17BrN2O2/c19-14-6-4-5-13(11-14)12-20-17(22)16-9-10-21(18(16)23)15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2,(H,20,22) |
InChI Key |
RVBBEOMBKDDMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1C(=O)NCC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group and the pyrrolidine ring can interact with biological receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Ring Systems and Tautomerism
- Target Compound : Pyrrolidine lactam (5-membered ring) with a 2-oxo group. Likely adopts a keto-amine tautomer due to conjugation with the carboxamide group (inferred from ) .
- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () : Six-membered dihydropyridine lactam. Exclusively exists in the keto-amine tautomer, stabilized by intramolecular N–H⋯O hydrogen bonding. The extended π-conjugation results in near-planar geometry (dihedral angle: 8.38° between aromatic rings) .
- N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (): Thiazolidinone (5-membered sulfur-containing ring) with a 4-bromophenyl group. The thiazolidinone core introduces distinct electronic and steric effects compared to pyrrolidine .
Table 1: Core Ring Comparison
Substituent Effects and Electronic Properties
- Compound : A 3-bromo-2-methylphenyl substituent combines bromine’s electronegativity with methyl’s steric hindrance. The methyl group may reduce π-π stacking compared to the target compound’s benzyl group .
- N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide () : A 3-hydroxyphenyl group enables hydrogen bonding, contrasting with the bromophenyl’s hydrophobic character. The 5-oxo-pyrrolidine core differs in oxidation state and ring conformation .
Table 2: Substituent Impact
Hydrogen Bonding and Crystal Packing
- Compound : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds (2.85 Å), creating a stable crystal lattice. The planar structure facilitates dense packing .
- Compound: The hydroxyl group likely participates in O–H⋯O/N hydrogen bonds, differing from the bromine’s role in halogen bonding. No crystallographic data are provided, but analog structures suggest varied packing motifs .
Research Implications
- Bioactivity: Bromine’s electronegativity may enhance binding to hydrophobic protein pockets, while pyrrolidine’s rigidity could improve metabolic stability compared to dihydropyridine or thiazolidinone analogs.
Biological Activity
N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound this compound features a pyrrolidine core with a carboxamide functional group, which is known to influence its biological properties. The presence of the bromophenyl moiety is significant for its interaction with biological targets.
Chemical Formula: C18H19BrN2O2
Molecular Weight: 363.26 g/mol
CAS Number: [not provided in search results]
Research indicates that compounds similar to this compound exhibit activity as inhibitors of various biological pathways. For instance, studies have shown that related pyrrolidinone derivatives act as inhibitors of methionine aminopeptidase (MetAP), which plays a crucial role in protein maturation and is implicated in cancer progression .
Structure-Activity Relationships (SAR)
A study examining the SAR of pyrrolidine derivatives revealed that modifications at specific sites on the phenyl ring significantly affect biological activity. For example, the introduction of different substituents on the aromatic ring can enhance or diminish antagonist activity against specific receptors . Table 1 summarizes the SAR findings related to structural modifications:
| Compound | Substituent | cLogP | cAMP IC50 (μM) |
|---|---|---|---|
| 14 | 4-methylphenyl | 3.8 | 2.12 ± 0.50 |
| 20 | phenyl | 3.3 | 7.69 ± 2.35 |
| 21 | cyclohexyl | 3.4 | Inactive |
| 22 | (4-methylphenyl)methyl | 3.8 | Inactive |
| ... | ... | ... | ... |
This table illustrates how the nature and position of substituents influence the potency and efficacy of these compounds.
Inhibition Studies
In a recent study, a series of compounds structurally related to this compound were screened for their ability to inhibit relaxin-3/RXFP3 signaling pathways. The results demonstrated that certain derivatives exhibited significant antagonist activity, with IC50 values indicating effective inhibition at micromolar concentrations .
Pharmacological Implications
The pharmacological implications of these findings suggest that this compound and its analogs could serve as potential therapeutic agents targeting metabolic disorders and certain cancers by modulating protein interactions involved in these diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
